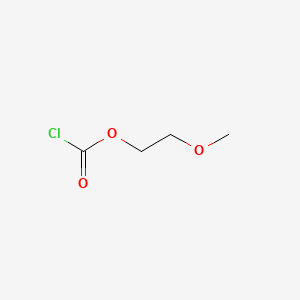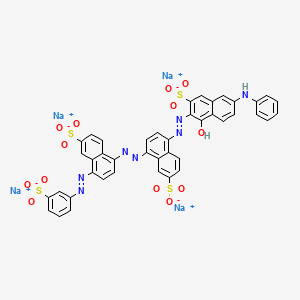
Prenyl benzoate
Vue d'ensemble
Description
Prenyl benzoate is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a prenyl group attached to the benzoate moiety. This compound is known for its aromatic properties and is used in various applications, including flavors and fragrances .
Mécanisme D'action
Target of Action
Prenyl benzoate primarily targets proteins in eukaryotic cells . The prenyl group plays a crucial role in protein-protein binding through specialized prenyl-binding domains . This post-translational modification is essential for the functionality of these proteins .
Mode of Action
This compound interacts with its targets by attaching a prenyl group to them, a process known as prenylation . This attachment is a universal covalent post-translational modification found in all eukaryotic cells . The prenylation of proteins is important for protein-protein binding and is crucial for the anchoring of proteins to the cell membrane .
Biochemical Pathways
This compound affects the isoprenoid synthesis pathway . The prenyl groups are then conjugated to target motifs by prenyltransferases, which are key enzymes in this pathway . This process plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids .
Pharmacokinetics
It is known that prenyltransferases, which are involved in the prenylation process, can catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors . This suggests that the bioavailability of this compound may depend on the presence and activity of these enzymes.
Result of Action
The result of this compound’s action is the modification of proteins, which can influence their function and localization . Many prenylated compounds have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence and activity of prenyltransferases, which are crucial for the prenylation process, can vary depending on the cellular environment . Additionally, this compound is used as a flavor and fragrance agent , suggesting that its stability and efficacy may be affected by factors such as temperature and pH.
Analyse Biochimique
Biochemical Properties
Prenyl benzoate, like other prenylated compounds, plays a role in biochemical reactions. The prenyl group enhances the lipophilicity of the molecule, which can improve its interaction with membranes and its bioavailability
Cellular Effects
They have a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .
Molecular Mechanism
Prenylation, the process of adding a prenyl group to a molecule, is catalyzed by prenyltransferases . These enzymes transfer prenyl moieties from different prenyl donors to various acceptors, contributing significantly to the structural and biological diversity of natural products .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of prenylated compounds. Prenyltransferases, which catalyze the prenylation process, play a key role in these pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prenyl benzoate can be synthesized through the esterification of benzoic acid with prenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Prenyl benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: The compound can be reduced to form prenyl alcohol and benzoic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the prenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid and other oxidation products.
Reduction: Prenyl alcohol and benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Prenyl benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties
Comparaison Avec Des Composés Similaires
Methyl benzoate: Similar in structure but with a methyl group instead of a prenyl group.
Ethyl benzoate: Contains an ethyl group instead of a prenyl group.
Propyl benzoate: Contains a propyl group instead of a prenyl group.
Uniqueness: Prenyl benzoate is unique due to the presence of the prenyl group, which imparts distinct chemical and biological properties. The prenyl group enhances the compound’s lipophilicity, making it more effective in interacting with biological membranes and exhibiting various biological activities .
Propriétés
IUPAC Name |
3-methylbut-2-enyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVWRXWYYVMFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047131 | |
| Record name | 3-Methyl-2-butenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, balsamic odour with tea-like quality and natural connotations | |
| Record name | Prenyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Prenyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.016-1.025 | |
| Record name | Prenyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5205-11-8 | |
| Record name | Prenyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-ol, 3-methyl-, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-2-butenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-butenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O577ZIE86G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prenyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is prenyl benzoate used in the synthesis of compounds with potential pharmaceutical applications?
A1: this compound serves as a crucial building block in synthesizing gem-difluoro analogs of monoterpenes, particularly those resembling linalool and geraniol []. These fluorinated analogs hold promise in pharmaceutical research due to the impact of fluorine substitution on a molecule's metabolic stability and lipophilicity.
Q2: Can you explain the role of this compound in the synthesis of 4,4-difluoroterpenes?
A2: this compound reacts with 1,1-difluoro-2-trimethylsilyoxypropene, an enol silyl ether, in the presence of a catalyst to yield 3,3-difluoro-6-methylhept-5-en-2-one []. This compound acts as a key intermediate in the multi-step synthesis of 4,4-difluoroterpenes.
Q3: The research mentions the formation of regioisomers during prenylation. Can you elaborate on this?
A3: During the synthesis of 3,3-difluoro-6-methylhept-5-en-2-one, the reaction of this compound with the enol silyl ether results in a 9:1 mixture of regioisomers []. This means the prenyl group adds to the enol silyl ether at two different positions, with one isomer being favored over the other.
Q4: The research highlights the importance of substrate selectivity in epoxidation reactions. How does this compound contribute to understanding this concept?
A4: this compound is utilized as a reference substrate in epoxidation studies employing metalloporphyrin and metallosalen catalysts [, ]. By comparing the reactivity of this compound, a non-binding substrate, with that of substrates designed to bind to the catalysts, researchers can assess the selectivity of these catalysts for specific substrates.
Q5: What can be learned about catalyst design from studies using this compound as a substrate?
A5: Research using this compound demonstrates that incorporating binding groups into metalloporphyrin and metallosalen catalysts can significantly enhance substrate selectivity [, ]. These binding groups allow the catalyst to preferentially bind and react with specific substrates, mimicking the selectivity observed in enzymatic reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)




